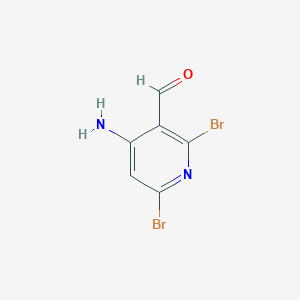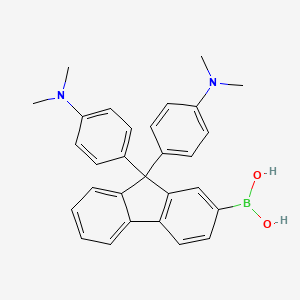
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is a boronic acid derivative that features a fluorene core substituted with dimethylamino groups and boronic acid functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid typically involves the following steps:
Formation of the fluorene core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction involving fluorene and an appropriate alkylating agent.
Introduction of dimethylamino groups: The dimethylamino groups are introduced via a nucleophilic substitution reaction, where the fluorene core reacts with dimethylamine.
Boronic acid functionality:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura cross-coupling reactions, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of boronate esters.
Substitution: Formation of biaryl compounds.
Applications De Recherche Scientifique
(9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Organic Electronics: It is used in the development of light-emitting diodes (LEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Sensors: The compound’s boronic acid functionality allows it to bind with diols, making it useful in the development of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: It is explored for its potential in drug delivery systems and as a building block for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the dimethylamino groups enhance the compound’s electron-donating properties, facilitating its use in organic electronics.
Comparaison Avec Des Composés Similaires
(9,9-Bis(4-hydroxyphenyl)-9H-fluoren-2-yl)boronic acid: This compound features hydroxyl groups instead of dimethylamino groups, making it less electron-donating but more suitable for hydrogen bonding interactions.
(9,9-Bis(4-diphenylamino)phenyl)-9H-fluoren-2-yl)boronic acid: This compound has diphenylamino groups, which provide different electronic properties compared to dimethylamino groups.
Uniqueness: (9,9-Bis(4-(dimethylamino)phenyl)-9H-fluoren-2-yl)boronic acid is unique due to its combination of boronic acid functionality and strong electron-donating dimethylamino groups, making it highly effective in applications requiring both properties, such as in organic electronics and sensor development.
Propriétés
Numéro CAS |
817642-15-2 |
|---|---|
Formule moléculaire |
C29H29BN2O2 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
[9,9-bis[4-(dimethylamino)phenyl]fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C29H29BN2O2/c1-31(2)23-14-9-20(10-15-23)29(21-11-16-24(17-12-21)32(3)4)27-8-6-5-7-25(27)26-18-13-22(30(33)34)19-28(26)29/h5-19,33-34H,1-4H3 |
Clé InChI |
DWAQYSUDERVGHX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


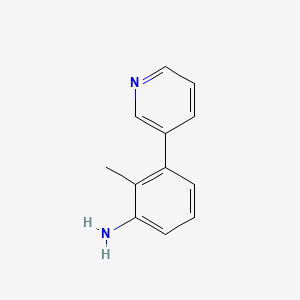
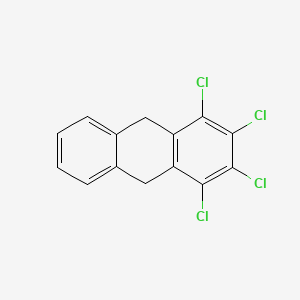

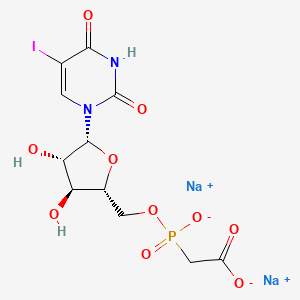
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
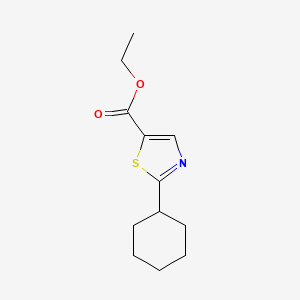

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)



